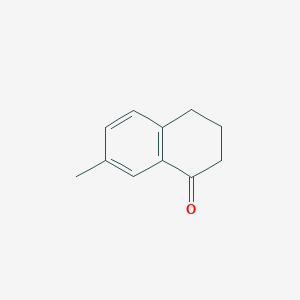

7-Methyl-1-tetralone

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 115847. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

7-methyl-3,4-dihydro-2H-naphthalen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O/c1-8-5-6-9-3-2-4-11(12)10(9)7-8/h5-7H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGMYZZBVIWUXEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(CCCC2=O)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0066747 | |

| Record name | 1(2H)-Naphthalenone, 3,4-dihydro-7-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0066747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22009-37-6 | |

| Record name | 7-Methyl-1-tetralone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22009-37-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Methyltetralone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022009376 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Methyl-1-tetralone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115847 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1(2H)-Naphthalenone, 3,4-dihydro-7-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1(2H)-Naphthalenone, 3,4-dihydro-7-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0066747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dihydro-7-methylnaphthalen-1(2H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.638 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 7-METHYLTETRALONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M6W8PW7VP8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Contextualization Within the Tetralone Class of Aromatic Ketones

1-Tetralone (B52770) and its derivatives, including 7-Methyl-1-tetralone, are a class of bicyclic aromatic ketones. wikipedia.org Structurally, they can be viewed as a benzene (B151609) ring fused to a cyclohexanone (B45756) ring. wikipedia.org This fusion of an aromatic and an alicyclic ring makes them valuable and cost-effective precursors for synthesizing a wide range of natural products and medicinally important compounds. materialsciencejournal.org

The reactivity of tetralones is influenced by the ketone functional group and the presence of the aromatic ring. For instance, the methylene (B1212753) group alpha to the keto group is particularly reactive. wikipedia.org Furthermore, the aromatic ring can undergo reactions such as nitration, a key step in introducing other functional groups. materialsciencejournal.org The position of substituents on the tetralone scaffold, such as the methyl group in this compound, can direct the regioselectivity of these reactions. materialsciencejournal.org

Significance As a Building Block in Complex Organic Synthesis

Due to its reactive ketone functional group and the inherent tetralone framework, 7-Methyl-1-tetralone is a valuable intermediate in organic synthesis. smolecule.com It serves as a foundational molecule for constructing more complex chemical structures. smolecule.comchemimpex.com

Several synthetic methods are employed to produce this compound itself, including:

Friedel-Crafts Acylation: This method introduces the methyl group onto the tetralone structure. smolecule.com

Oxidation of 1,2,3,4-Tetrahydronaphthalene (B1681288): Controlled oxidation of this precursor can yield this compound. smolecule.com

Once synthesized, this compound can undergo various transformations. For example, it can be reduced to form 7-methyl-1,2,3,4-tetrahydronaphthalen-1-ol. It is also a precursor in the synthesis of other complex molecules through reactions that modify its ketone group or the aromatic ring. lookchem.com

Role As a Precursor for Natural Products and Bioactive Compounds

The tetralone skeleton is a common structural motif in a variety of natural products. wikipedia.org For example, a derivative of 1-tetralone (B52770), 4,7-dimethyl-6-methoxy-1-tetralone, forms the basic structure of Aristelegone A, a natural product utilized in traditional Chinese medicine. wikipedia.orgmaterialsciencejournal.org

7-Methyl-1-tetralone specifically serves as a starting material for the synthesis of certain natural products and bioactive compounds. smolecule.com It is an intermediate in the synthesis of (±)-cis-Calamenene, a sesquiterpene found in plants like Salvia fruticosa. lookchem.comchemicalbook.com

While this compound itself may not exhibit significant biological activity, its derivatives have been investigated for a range of potential therapeutic applications. smolecule.com Researchers have explored derivatives for their potential antimicrobial and anti-cancer properties. smolecule.com For instance, some derivatives have shown promising cytotoxicity against cancer cell lines. smolecule.com It has also been used as a building block for potential therapeutic agents targeting enzymes implicated in neurodegenerative diseases. smolecule.com

Historical Development and Emerging Research Trajectories

Regioselective Synthetic Pathways

The regioselectivity of the cyclization process is paramount in ensuring the desired isomer is obtained as the major product. Various strategies have been developed to control the position of ring closure, leading to the efficient synthesis of this compound and other substituted tetralones.

Friedel-Crafts Acylation Approaches

The Friedel-Crafts acylation is a classic and versatile method for the formation of aryl ketones and has been widely applied to the synthesis of tetralones. sigmaaldrich.com This reaction typically involves the acylation of an aromatic ring with an acyl chloride or anhydride (B1165640) in the presence of a strong Lewis acid catalyst. sigmaaldrich.com

A common and straightforward approach to this compound involves a three-step sequence starting from toluene (B28343) and succinic anhydride. oup.com The initial Friedel-Crafts acylation of toluene with succinic anhydride yields β-(p-toluoyl)propionic acid. This is followed by a Clemmensen reduction of the keto acid to produce 4-(p-tolyl)butyric acid. Subsequent intramolecular cyclization of this butyric acid derivative, typically promoted by a strong acid like polyphosphoric acid, affords this compound. unishivaji.ac.insemanticscholar.org

A similar strategy has been employed in the synthesis of other methylated and methoxylated tetralone derivatives. For instance, the acylation of m-cresol (B1676322) methyl ether with succinic anhydride leads to a mixture of β-(2-methyl-4-methoxy)benzoyl propionic acid and β-(4-methyl-2-methoxy)benzoyl propionic acid. unishivaji.ac.in Following reduction and cyclization, this mixture yields 5-methyl-7-methoxy-1-tetralone and 7-methyl-5-methoxy-1-tetralone. unishivaji.ac.in

| Reactants | Reaction Steps | Product | Reference |

| Toluene, Succinic Anhydride | 1. Friedel-Crafts Acylation2. Clemmensen Reduction3. Intramolecular Cyclization | This compound | oup.com |

| m-Cresol methyl ether, Succinic Anhydride | 1. Friedel-Crafts Acylation2. Clemmensen Reduction3. Intramolecular Cyclization | 5-Methyl-7-methoxy-1-tetralone & 7-Methyl-5-methoxy-1-tetralone | unishivaji.ac.in |

The intramolecular Friedel-Crafts cyclization of 4-arylbutyric acids is a convenient and widely used method for preparing 1-tetralone derivatives. oup.com This reaction is effectively promoted by various acid catalysts, including sulfuric acid, methanesulfonic acid, and solid acid catalysts like H-Beta zeolites. oup.com The use of solid acid catalysts is advantageous for industrial applications due to the ease of catalyst separation. oup.com

Microwave irradiation has been shown to significantly accelerate the dehydrative cyclization of 4-arylbutyric acids in the presence of solid acid catalysts, leading to high yields of 1-tetralone derivatives in short reaction times. oup.comoup.comresearchgate.net For example, the reaction of 4-p-tolylbutyric acid at 200°C for 10 minutes under microwave irradiation yields the corresponding this compound in 93% yield. oup.com This method has also been successfully applied to substrates with other substituents, such as methoxy (B1213986) and fluoro groups. oup.com

| Substrate | Catalyst | Conditions | Product | Yield | Reference |

| 4-Phenylbutyric acid | H-Beta zeolite | Microwave, 200°C, 10 min | 1-Tetralone | 89% | oup.com |

| 4-p-Tolylbutyric acid | H-Beta zeolite | Microwave, 200°C, 10 min | This compound | 93% | oup.com |

| 4-p-Methoxyphenylbutyric acid | H-Beta zeolite | Microwave, 200°C, 10 min | 7-Methoxy-1-tetralone | 65% | oup.com |

| 4-p-Fluorophenylbutyric acid | H-Beta zeolite | Microwave, 200°C, 10 min | 7-Fluoro-1-tetralone | 95% | oup.com |

Palladium-Catalyzed Heck Reaction Strategies for Substituted Tetralones

The Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, provides a powerful tool for the synthesis of substituted alkenes and can be adapted for the construction of cyclic structures. wikipedia.org The intramolecular Heck reaction is particularly efficient for forming cyclic compounds. libretexts.org

This strategy has been utilized in the synthesis of substituted 1-tetralones. tandfonline.com For instance, the synthesis of 8-methoxy-1-tetralone was achieved through a sequence involving a palladium-mediated Heck cross-coupling reaction, followed by catalytic hydrogenation and intramolecular acylation. thieme-connect.com The use of a bromine substituent on the aromatic ring can direct the cyclization to the desired position. thieme-connect.com

The Heck reaction typically involves a palladium(0) catalyst, which undergoes oxidative addition with an aryl or vinyl halide. libretexts.org Subsequent migratory insertion of an alkene and β-hydride elimination lead to the final product and regeneration of the catalyst. libretexts.org

Cerium(IV) Ammonium (B1175870) Nitrate (B79036) (CAN)-Mediated Intramolecular Cyclization

Cerium(IV) ammonium nitrate (CAN) is a versatile and inexpensive single-electron oxidizing agent used in various organic transformations, including the synthesis of tetralone derivatives. beilstein-journals.orglehigh.edu

The CAN-mediated intramolecular cyclization of δ-aryl-β-dicarbonyl compounds offers a route to 2-tetralone (B1666913) derivatives. beilstein-journals.orgresearchgate.net In this reaction, appropriately functionalized aromatic substrates undergo cyclization to generate 2-tetralones in moderate to good yields. beilstein-journals.orgresearchgate.net The reaction proceeds through a radical mechanism, and the stability of the resulting cyclohexadienyl radical intermediate plays a crucial role in the successful formation of the 2-tetralone product. beilstein-journals.orgresearchgate.net

The reaction conditions typically involve treating the δ-aryl-β-dicarbonyl substrate with 2.2 equivalents of CAN in methanol (B129727) at room temperature under a nitrogen atmosphere. beilstein-journals.org This method has been successfully applied to both δ-aryl-β-diketones and β-ketoesters. beilstein-journals.org

| Substrate Type | Product | Yield | Reference |

| δ-Aryl-β-diketone (unsubstituted aryl ring) | 2-Tetralone derivative | Moderate to good | beilstein-journals.org |

| β-Ketoester | 2-Tetralone derivative | 85% | beilstein-journals.org |

Impact of Substituent Position on Cyclization Selectivity

The most common method for synthesizing the tetralone core is the intramolecular Friedel-Crafts acylation of 4-arylbutyric acids or their corresponding acyl halides. masterorganicchemistry.commasterorganicchemistry.com The position of substituents on the aromatic ring profoundly influences the regioselectivity of the cyclization, determining the final structure of the tetralone. This control is dictated by the electronic and steric effects of the substituents, which direct the electrophilic attack of the acylium ion onto a specific position of the aromatic ring. masterorganicchemistry.comsigmaaldrich.com

For the synthesis of this compound, the precursor required is 4-(m-tolyl)butyric acid. The methyl group is an activating, ortho, para-director. In this precursor, the butyric acid chain is at position 1 of the toluene ring. The para position relative to the methyl group is occupied by the acid chain, leaving the two ortho positions (C2 and C6) available for cyclization.

Cyclization at C2: Electrophilic attack at the C2 position is sterically hindered by the adjacent methyl group and the propyl chain of the acylium intermediate.

Cyclization at C6: Electrophilic attack at the C6 position is sterically more accessible and electronically activated by the methyl group, leading to the formation of the desired this compound.

Conversely, if the starting material were 4-(p-tolyl)butyric acid, the cyclization would preferentially occur at the position ortho to the methyl group, yielding 6-methyl-1-tetralone. Similarly, starting with 4-(o-tolyl)butyric acid would lead primarily to 8-methyl-1-tetralone. The successful formation of six-membered rings in these reactions is generally favored over five- or seven-membered rings. masterorganicchemistry.com The use of catalysts like polyphosphoric acid (PPA), aluminum trichloride (B1173362) (AlCl₃), or solid acid catalysts such as Nafion-H facilitates this transformation, with catalyst choice sometimes influencing yield and selectivity. researchgate.networldscientific.com

Enantioselective Synthesis of Chiral Tetralone Derivatives

Creating chiral tetralones, particularly those with stereocenters at the α-position to the carbonyl, is crucial for the synthesis of many biologically active compounds. Several advanced strategies have been developed to achieve high enantioselectivity.

Phase-transfer catalysis (PTC) using chiral catalysts derived from Cinchona alkaloids is a powerful and practical method for the asymmetric synthesis of α-substituted tetralones. rsc.orgthieme-connect.com This technique is particularly effective for stereoselective alkylation reactions. The process typically involves a two-phase system (e.g., organic solvent and aqueous base) where the Cinchona-derived quaternary ammonium salt transfers the enolate from the aqueous or solid phase to the organic phase. d-nb.infobeilstein-journals.org The catalyst and the enolate form a chiral ion pair, which shields one face of the enolate, directing the incoming electrophile (e.g., an alkyl halide) to the other face, thus inducing asymmetry. beilstein-journals.org

Research has shown that the structure of the catalyst is critical for high enantioselectivity. Modifications to the C9 hydroxyl group and the substituent on the quinuclidine (B89598) nitrogen of the alkaloid can significantly impact the reaction's outcome. researchgate.net For instance, in the alkylation of 1-methyl-7-methoxy-2-tetralone, a series of Cinchona-derived catalysts were screened, identifying N-(p-trifluoromethylbenzyl)cinchonidinium bromide as highly effective. d-nb.infonih.gov The presence of a free hydroxyl group on the catalyst is often crucial for achieving high stereoselectivity. beilstein-journals.org

| Catalyst | Substrate | Alkylating Agent | Yield (%) | Enantiomeric Ratio (R:S or S:R) | Reference |

|---|---|---|---|---|---|

| N-(p-Trifluoromethylbenzyl)cinchonidinium bromide | 1-Methyl-7-methoxy-2-tetralone | 1,5-Dibromopentane | 77.8 | 79:21 | d-nb.infonih.gov |

| N-(p-Trifluoromethylbenzyl)cinchonidinium bromide | 1-Methyl-7-methoxy-2-tetralone | Chloroacetonitrile | - | - | beilstein-journals.org |

| N-Benzylcinchonidinium chloride | 1,3-Indandione | Dichloromethane | 95 | 92% ee | researchgate.net |

Another elegant strategy for creating α-chiral tetralones is the asymmetric protonation of a prochiral enolate. This method involves generating an enolate from a symmetric tetralone derivative and then quenching it with a chiral proton source. caltech.edu The success of this approach hinges on the ability of the chiral proton donor to differentiate between the two faces of the enolate in the proton transfer step. nih.gov

A variety of chiral proton sources have been developed and studied. Early methods used chiral alcohols, but their low acidity often led to incomplete protonation and racemization. core.ac.uk More effective proton donors include chiral imides, amides, and alcohols with carefully designed steric and electronic properties. caltech.edursc.org For example, Eames and coworkers developed tris(sulfonamide) protonating agents that delivered tetralone products with up to 77% enantiomeric excess (ee). caltech.edunih.gov Kim and coworkers designed chiral hydroxyethers that could protonate lithium enolates of tetralones with up to 90% ee, proposing a π-π stacking interaction between the substrate and the proton source as the key control element. caltech.edunih.gov The choice of the enolate counter-cation (e.g., lithium vs. magnesium) can also have a remarkable effect on the enantioselectivity. core.ac.uk

| Chiral Proton Source | Enolate Type | Substrate Class | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|

| (R,R)-16 (Chiral Hydroxyether) | Lithium Enolate | Tetralone | 97 | 90 | caltech.edu |

| (S,S)-18 (Tris-sulfonamide) | Lithium Enolate | Tetralone | 58 | 77 | caltech.edunih.gov |

| 5-Substituted Pyrrolidin-2-one | Lithium Enolate | 2-Substituted-α-tetralone | - | 72 | rsc.org |

| Binaphthalene-derived proton source (2-4) | Magnesium Enolate | 2-Alkyl-α-tetralone | - | 94 | core.ac.uk |

Beyond phase-transfer catalysis, other stereoselective alkylation methods provide access to chiral tetralone derivatives. These strategies often employ transition metal catalysts with chiral ligands or the use of removable chiral auxiliaries. nih.govnih.gov

Iridium-catalyzed asymmetric allylic alkylation has emerged as a powerful tool for creating vicinal tertiary and all-carbon quaternary stereocenters. caltech.edu Stoltz and coworkers demonstrated the iridium-catalyzed reaction of prochiral tetralone enolates with crotyl chloride, achieving good to excellent diastereo- and enantioselectivity. caltech.edu The diversity of this method allows for substitution on the aromatic ring of the tetralone, though an electronic effect on enantioselectivity was noted. caltech.edu

Another approach involves the use of a single iridium(III) complex to catalyze both an initial α-alkylation (via a hydrogen borrowing mechanism) and a subsequent asymmetric transfer hydrogenation in a dynamic kinetic resolution strategy. nih.govacs.org This process converts tetralones and primary alcohols into enantiomerically enriched alkylated tetralols with high diastereoselectivity. nih.govresearchgate.net Chiral nitro imine and nitro hydrazone dianions, incorporating chiral auxiliaries like (S)-1-naphthylethylamine, have also been used for diastereoselective alkylations to produce substituted cyclic systems. nih.gov

Modern Synthetic Innovations

The drive for more efficient, safer, and environmentally benign chemical manufacturing has spurred innovations in synthetic methodologies. Continuous-flow synthesis represents a significant leap forward from traditional batch processing.

Continuous-flow technology has been successfully applied to the synthesis of tetralone intermediates, demonstrating significant advantages over conventional batch operations. researchgate.net A multi-step continuous-flow strategy for the synthesis of 7-methoxy-1-tetralone, a key intermediate for the analgesic drug (-)-dezocine, highlights the power of this approach. researchgate.netdntb.gov.ua

An exploration of advanced synthetic methodologies reveals sophisticated strategies for the preparation and functionalization of this compound and its related isomers and derivatives. These methods are pivotal for accessing complex molecular architectures for further chemical synthesis.

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of 7-Methyl-1-tetralone, offering insights into its proton and carbon framework.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in determining the chemical environment of the hydrogen and carbon atoms within the this compound molecule. The chemical shifts (δ), reported in parts per million (ppm), indicate the electronic environment of each nucleus.

In the ¹H NMR spectrum of a related compound, 7-methoxy-1-tetralone, specific proton signals are observed. For instance, the aromatic protons appear in the downfield region, with signals at δ 7.507, 7.14, and 7.053 ppm. chemicalbook.com The methylene (B1212753) protons adjacent to the carbonyl group (C2) and those at the C3 position typically appear as triplets. The methyl group protons would be expected to produce a singlet in the upfield region.

The ¹³C NMR spectrum provides information on the carbon skeleton. Generally, carbonyl carbons are the most deshielded, appearing far downfield (around 190-220 ppm). chemconnections.org Aromatic carbons resonate in the range of 110-175 ppm. chemconnections.org Aliphatic carbons, such as those in the methylene and methyl groups, are found in the more shielded, upfield region of the spectrum. For instance, in a similar tetralone structure, the carbon atoms of the methylene groups and the methyl group show distinct signals reflecting their positions relative to the aromatic ring and carbonyl group. capes.gov.br

Table 1: Representative ¹H NMR Chemical Shifts for a Tetralone Derivative

| Proton | Chemical Shift (ppm) |

|---|---|

| Aromatic-H | 7.0-8.1 |

| Methylene-H (C2) | ~2.6 |

| Methylene-H (C3) | ~2.1 |

| Methylene-H (C4) | ~2.9 |

Table 2: Representative ¹³C NMR Chemical Shifts for a Tetralone Derivative

| Carbon | Chemical Shift (ppm) |

|---|---|

| C=O (C1) | >190 |

| Aromatic-C | 120-150 |

| Methylene-C (C2, C3, C4) | 20-40 |

Note: The exact chemical shifts for this compound may vary slightly based on the solvent and experimental conditions.

Spin-spin splitting, or J-coupling, in ¹H NMR spectra reveals information about the number of adjacent, non-equivalent protons, thus establishing the connectivity of atoms within the molecule. libretexts.org The multiplicity of a signal (e.g., singlet, doublet, triplet) is described by the n+1 rule, where 'n' is the number of neighboring equivalent protons. libretexts.org

For this compound, the following splitting patterns are expected:

The protons on the methylene group at C2 would be split by the protons on C3, likely resulting in a triplet.

The protons on the C3 methylene group would be split by the protons on both C2 and C4, leading to a more complex multiplet.

The protons on the C4 methylene group would be split by the protons on C3, also likely appearing as a triplet.

The aromatic protons would exhibit splitting patterns (doublets, doublet of doublets) depending on their substitution pattern and coupling constants with neighboring aromatic protons. libretexts.org

The methyl protons at the 7-position, being attached to a quaternary aromatic carbon, would not be split by other protons and would therefore appear as a singlet.

The coupling constants (J values), measured in Hertz (Hz), provide further detail on the spatial relationship between coupled protons.

Keto-enol tautomerism is a fundamental process for ketones, and NMR spectroscopy can be employed to study this equilibrium. researchgate.netwalisongo.ac.id In the case of this compound, it can exist in equilibrium with its enol form. This process can be monitored by ¹H NMR, often through deuterium (B1214612) exchange experiments. researchgate.net When a deuterated solvent like D₂O is added to the NMR sample, the acidic enolic proton, if present, will exchange with deuterium. mdpi.com This exchange leads to the disappearance of the enol proton signal in the ¹H NMR spectrum, providing evidence for the existence of the enol tautomer. mdpi.com The rate of this exchange can also offer insights into the kinetics of the enolization process. researchgate.net

Mass Spectrometry (MS) for Molecular Formula and Fragment Analysis.chemsrc.comresearchgate.netorganicchemistrydata.org

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions.

When this compound is introduced into a mass spectrometer, it is ionized to form a molecular ion (M⁺•). libretexts.org The mass of this ion corresponds to the molecular weight of the compound. The molecular ion is often unstable and can break apart into smaller, charged fragments. libretexts.org The pattern of these fragments is characteristic of the molecule's structure. For tetralone derivatives, common fragmentation pathways include the loss of small molecules like water (H₂O) or carbon monoxide (CO). unife.itcdnsciencepub.com The fragmentation of the aliphatic ring and the loss of the methyl group are also expected fragmentation pathways that can be observed in the mass spectrum. cdnsciencepub.com

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of the molecular ion, often to four or more decimal places. unife.itacs.org This high precision allows for the determination of the exact molecular formula of the compound. For this compound, with a molecular formula of C₁₁H₁₂O, the calculated exact mass is 160.08882. chemsrc.com HRMS can confirm this exact mass, distinguishing it from other compounds that might have the same nominal mass but different elemental compositions. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions.chemsrc.com

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to the excitation of electrons from lower energy (ground state) to higher energy (excited state) orbitals. bme.hu

The UV-Vis spectrum of this compound is characterized by absorption bands resulting from electronic transitions within the molecule. The presence of the conjugated system, which includes the aromatic ring and the carbonyl group, gives rise to specific types of transitions:

π → π* transitions: These are typically high-energy transitions that occur in unsaturated systems like the aromatic ring. They result in strong absorption bands. pharmatutor.org

n → π* transitions: These lower-energy transitions involve the excitation of a non-bonding electron (from the oxygen atom of the carbonyl group) to an anti-bonding π* orbital. These transitions are "forbidden" by symmetry rules and therefore result in weaker absorption bands at longer wavelengths. pharmatutor.org

The position and intensity of these absorption maxima (λ_max) are characteristic of the chromophore system in this compound.

Table 3: Expected UV-Vis Absorption Maxima for a Tetralone Derivative

| Transition | Approximate λ_max (nm) |

|---|---|

| π → π* | ~200-250 |

Note: The exact λ_max values can be influenced by the solvent used for the analysis.

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography stands as the most definitive method for the unambiguous determination of the three-dimensional arrangement of atoms in a crystalline solid. For chiral molecules such as this compound, this technique can provide irrefutable proof of the absolute configuration (R or S) of its stereocenter, which is crucial for understanding its stereospecific interactions and chemical properties. The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern to build a model of the electron density, and thus the precise location of each atom.

However, for a light-atom molecule like this compound (C₁₁H₁₂O), determining the absolute configuration directly from a crystal of one of its enantiomers can be challenging. The standard method relies on anomalous dispersion, an effect that is most pronounced with heavier atoms. Consequently, a common and effective strategy involves the chemical derivatization of the tetralone with a chiral auxiliary or a molecule containing a heavier atom. This creates a diastereomeric derivative that is more amenable to crystallization and crystallographic analysis.

Research on structurally related tetralones illustrates the successful application of this technique. For instance, the absolute configuration of a bicyclic analogue of abscisic acid featuring a tetralone core was unequivocally established through X-ray crystallography of its RAMP hydrazone derivative. psu.edunih.gov Similarly, the absolute stereochemistry of a reduced 4-methyltetralol was confirmed by analyzing the crystal structure of its Mosher ester derivative. rsc.org

In a study on naphthalenones isolated from Rumex crispus, a fine crystal of 7-acetyl-4S,8-dihydroxy-6-methyl-1-tetralone was obtained from acetone, and its absolute configuration was determined by single-crystal X-ray diffraction analysis. d-nb.info This analysis provided definitive proof of the (S) configuration at the C-4 position. d-nb.info

Another pertinent example involves the characterization of (1S,2S)-2-[(S)-2,2,2-trifluoro-1-hydroxyethyl]-1-tetralol, a tetralone derivative synthesized via asymmetric transfer hydrogenation. iucr.org Its absolute configuration was elucidated by low-temperature single-crystal X-ray diffraction, where the assignment was confidently established based on anomalous dispersion effects. iucr.org The crystallographic data for this compound, which crystallizes in the orthorhombic P2₁2₁2₁ space group, provides a clear precedent for how X-ray analysis can be applied to substituted tetralone frameworks. iucr.org

Table 1: Crystallographic Data for (1S,2S)-2-[(S)-2,2,2-trifluoro-1-hydroxyethyl]-1-tetralol iucr.org

| Parameter | Value |

| Chemical Formula | C₁₂H₁₃F₃O₂ |

| Formula Weight | 246.22 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | a = 5.6693(2) Åb = 9.8703(4) Åc = 19.4678(7) Å |

| Unit Cell Angles | α = 90°β = 90°γ = 90° |

| Volume | 1089.43(7) ų |

| Z (Molecules/Unit Cell) | 4 |

| Temperature | 150 K |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Absolute Configuration | Established from anomalous dispersion effects |

| CCDC Number | 2246795 |

Biological Activities and Mechanistic Insights

Antitumor and Anticancer Mechanisms

While the broader class of tetralones and their derivatives have been investigated for anticancer properties, specific data on the mechanisms of 7-Methyl-1-tetralone remain limited. bohrium.com Research has noted that derivatives of this compound have been assessed for their cytotoxic effects against various cancer cell lines. smolecule.com However, detailed molecular mechanisms for the parent compound are not thoroughly described.

Induction of Apoptosis

There is a lack of specific research findings detailing the induction of apoptosis by this compound. While some tetralone derivatives have been shown to induce apoptosis in cancer cells, this has not been specifically elucidated for this compound itself.

Suppression of Cell Proliferation

Specific studies demonstrating the suppression of cell proliferation by this compound are not available in the reviewed literature. The evaluation of its derivatives for anti-cancer properties suggests a potential for such activity, but direct evidence and mechanistic data for the parent compound are wanting. smolecule.com

Inhibition of Cell Migration

The capacity of this compound to inhibit cell migration has not been specifically documented.

Regulation of Signaling Pathways (e.g., c-Met, p-AKT, NF-κB, MMP2, MMP9)

There is no specific information available from the search results detailing the regulation of c-Met, p-AKT, NF-κB, MMP2, or MMP9 signaling pathways by this compound.

Epithelial-Mesenchymal Transition (EMT) Inhibition

Direct evidence for the inhibition of the epithelial-mesenchymal transition (EMT) by this compound is not present in the available research.

Anti-inflammatory Properties and Mechanisms

This compound has been noted for its potential anti-inflammatory properties. guidechem.comchemicalbook.comlookchem.com However, detailed mechanistic insights are sparse for this specific compound. Research into the broader class of tetralone derivatives indicates a potential mechanism for anti-inflammatory action through the inhibition of macrophage migration inhibitory factor (MIF). Inhibition of MIF's tautomerase functions by certain tetralone derivatives has been shown to reduce the expression of pro-inflammatory cytokines such as TNF-α and IL-6. Some tetralone derivatives have demonstrated the ability to inhibit the production of reactive oxygen species (ROS) and nitric oxide (NO) in activated macrophages, key mediators of the inflammatory response. tandfonline.com

Antioxidant Activity

The tetralone scaffold, a core component of this compound, is associated with notable antioxidant properties. While specific studies on this compound itself are limited, research on related compounds indicates the potential for this chemical class to act as antioxidants. guidechem.comacs.org For instance, α-tetralone was identified as a phytochemical component in an extract of Melaleuca cajuputi that demonstrated significant free radical-scavenging activity. springermedizin.de Derivatives of tetrahydroquinolines (THQs), which share structural similarities, have also been evaluated for their antioxidant capabilities against stable radicals like 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS). mdpi.com The antioxidant potential of these compounds is often attributed to their ability to donate electrons, which can neutralize reactive oxygen species and reduce oxidative stress. researchgate.net

Antinociceptive Properties of Tetralone Derivatives

Derivatives of the tetralone structure have been investigated for their potential pain-relieving, or antinociceptive, effects. smolecule.com Research suggests that certain modifications to the tetralone skeleton can lead to compounds with analgesic properties. smolecule.combrieflands.com For example, a synthesized derivative of phencyclidine, (1-[1-(3-methoxyphenyl) (tetralyl)] piperidine), which incorporates a tetralyl group, demonstrated a marked antinociceptive effect in tail immersion tests on rats, with its analgesic activity lasting for 40 minutes. brieflands.com Furthermore, chalcones, which include cyclic analogs like tetralone derivatives, have been studied for their antinociceptive and anti-inflammatory activities. researchgate.net The mechanism for these effects may involve the interaction of these compounds with pathways that decrease inflammation and pain perception. researchgate.net

Antimicrobial and Antifungal Activities (e.g., for 7-Methyl Juglone)

A prominent derivative, 7-Methyl Juglone (also known as ramentaceone), has demonstrated significant antimicrobial and antifungal properties. tandfonline.comnih.govx-mol.net This naturally occurring naphthoquinone shows potent inhibitory action against a range of bacteria and fungi. tandfonline.comnih.gov

Its antibacterial effects have been documented against Gram-positive oral streptococci, including Streptococcus mutans and Streptococcus sanguis, as well as Gram-negative anaerobic rods like Prevotella gingivalis and Prevotella intermedia, which are associated with periodontal disease. tandfonline.comnih.gov 7-Methyl Juglone was also identified as a powerful antitubercular agent, showing exceptional inhibitory effects against Mycobacterium tuberculosis H37Rv. tandfonline.comnih.gov

The antifungal activity of 7-Methyl Juglone is equally noteworthy. It is effective against Candida albicans, the fungus responsible for pulmonary candidiasis, with activity comparable to the standard drug nystatin. tandfonline.comresearchgate.net Extensive testing has confirmed its efficacy against other fungal species such as Cryptococcus neoformans, Saccharomyces cerevisiae, Aspergillus niger, Phomopsis obscurans, and Phomopsis viticola. nih.gov Other tetralone derivatives have also shown promise as antifungal agents. acs.orggoogle.commaterialsciencejournal.org For example, 4,8-dihydroxy-1-tetralone exhibits antifungal activity against a variety of plant-pathogenic fungi. materialsciencejournal.org

Table 1: Antimicrobial Activity of 7-Methyl Juglone| Organism | Type | Activity (MIC) | Source |

|---|---|---|---|

| Streptococcus mutans | Gram-positive Bacteria | 156 µg/mL | tandfonline.comnih.gov |

| Streptococcus sanguis | Gram-positive Bacteria | 78 µg/mL | tandfonline.comnih.gov |

| Prevotella gingivalis | Gram-negative Bacteria | 39 µg/mL | tandfonline.comnih.gov |

| Prevotella intermedia | Gram-negative Bacteria | 78 µg/mL | nih.gov |

| Mycobacterium tuberculosis H37Rv | Bacteria | 0.5 µg/mL | tandfonline.comnih.gov |

| Candida albicans | Fungus | 20 µg/mL | nih.gov |

| Cryptococcus neoformans | Fungus | 1 µg/mL | nih.gov |

| Saccharomyces cerevisiae | Fungus | 1 µg/mL | nih.gov |

| Aspergillus niger | Fungus | 300 µg/mL | nih.gov |

Antiviral Properties

The tetralone scaffold is a structural feature in various compounds that exhibit antiviral activity. researchgate.net For instance, 7-Methyl Juglone has been reported to possess antiviral properties. tandfonline.comnih.govx-mol.net Research into 1,4-naphthoquinone (B94277) derivatives, a class to which 7-Methyl Juglone belongs, has shown inhibition of HIV-1 reverse transcriptase. tandfonline.com Furthermore, synthetic derivatives such as 6-Methoxy-2-phenyl-3,4-dihydronaphthalen-1(2H)-one, a tetralone derivative, have been identified as having antiviral properties. researchgate.netresearchgate.net The development of tetrazole derivatives, which can be considered bio-isosteres of groups found in more complex tetralone-based molecules, is also a promising area for discovering new agents against viruses like influenza, HIV, and HCV. asianpubs.org

Plant Hormone Analogues and Their Bioactivity in Plant Systems

Tetralone-based structures have been ingeniously used to create synthetic analogues of the plant hormone abscisic acid (ABA). psu.edu These analogues are designed to mimic the biological functions of ABA, which include regulating seed germination, plant development, and responses to environmental stress. psu.edupdn.ac.lk

Tetralone ABA analogues have demonstrated significant biological activity, often exceeding that of natural ABA. psu.edu In bioassays, the tetralone ABA analogue (+)-8 was found to be a more potent inhibitor of maize cell culture growth than natural (+)-ABA. psu.edu Similarly, these analogues effectively inhibit seed germination. psu.educhimia.ch For example, tetralone analogue 5b was able to overcome high-temperature-induced germination in lettuce. researchgate.net This enhanced activity makes them valuable tools for studying plant physiological processes and potential candidates for use as plant growth regulators. psu.edu

Table 2: Bioactivity of Tetralone ABA Analogues| Compound | Bioassay | Observed Effect | Source |

|---|---|---|---|

| (+)-8 (Tetralone ABA analogue) | Maize Cell Growth Inhibition | Higher inhibitory activity than (+)-ABA | psu.edu |

| (+)-tetralone ABA | Arabidopsis Growth Complementation | More effectively complemented growth retardation in an ABA-deficient mutant than (+)-ABA | nih.gov |

| Tetralone analogue 5b | Lettuce Seed Germination | Overcame high-temperature induced germination | researchgate.net |

A key advantage of tetralone ABA analogues is their resistance to metabolic breakdown within the plant. researchgate.netnih.gov Natural ABA is rapidly catabolized, primarily through oxidation by the enzyme ABA 8'-hydroxylase, which leads to the formation of inactive products like phaseic acid. psu.edunih.gov The rigid bicyclic structure of tetralone ABA analogues, where an aromatic ring is fused to the main ring, physically prevents the intramolecular cyclization that deactivates the oxidized metabolites. nih.govnih.gov Although the tetralone ABA analogue is hydroxylated in a manner similar to natural ABA, the resulting hydroxylated form remains biologically active and persists longer in the plant because it cannot be converted into the equivalent of phaseic acid. researchgate.netnih.gov This enhanced persistence contributes to the greater potency and longer-lasting effects observed in bioassays. researchgate.netnih.gov

Interaction with Specific Receptors or Enzymes as Therapeutic Targets

The direct interaction of this compound with specific receptors or enzymes as a primary therapeutic agent is not extensively documented in scientific literature. The available research indicates that this compound primarily serves as a versatile chemical scaffold or intermediate in the synthesis of more complex, biologically active molecules. smolecule.comchemicalbook.com While the compound itself has been investigated for potential antioxidant and anti-inflammatory properties, its main significance in a therapeutic context lies in its use as a foundational structure for developing derivatives that target specific biological pathways. guidechem.com

Derivatives of this compound have been synthesized and evaluated for a range of therapeutic activities, demonstrating the importance of the tetralone core in drug design. These derivatives have shown interactions with various enzymes and receptors, highlighting the potential of this chemical class in treating a variety of conditions.

For instance, derivatives of this compound have been explored for their potential as:

Enzyme inhibitors: The tetralone structure is a key component in the design of inhibitors for enzymes implicated in neurodegenerative diseases. smolecule.com

Antimicrobial and anti-cancer agents: Modifications of the this compound backbone have led to the development of compounds with cytotoxic activity against cancer cell lines and potential antimicrobial properties. smolecule.com

While direct data on this compound is scarce, the activities of its closely related derivatives provide insight into the therapeutic potential of the tetralone framework. For example, various substituted tetralones have been identified as potent inhibitors of several enzymes and modulators of receptor activity.

Table 1: Biological Targets of Selected Tetralone Derivatives

| Derivative Name | Target Enzyme/Receptor | Observed Effect/Potential Application |

| C7-Substituted α-Tetralone Derivatives | Monoamine Oxidase-A (MAO-A) & Monoamine Oxidase-B (MAO-B) | Potent inhibition, with selectivity for MAO-B. Potential for development of therapies for Parkinson's disease and depression. researchgate.net |

| 7-Methoxy-1-tetralone | NF-κB, MMP2/MMP9, p-AKT | Inhibition of protein expression, leading to antitumor effects in hepatocellular carcinoma. medchemexpress.comnih.gov |

| 6,7-Dichloro-1-tetralone | Acyl-CoA:diacylglycerol acyltransferase 1 (DGAT1), Monoamine Oxidase (MAO), β-adrenergic receptor | Inhibition of DGAT1 for potential treatment of metabolic disorders. Potent inhibition of MAO. Binding to β-adrenergic receptor. |

| 3-Amino-7-methoxy-2,2-dimethyl-1-tetralone Analogs | Opioid Receptors | Investigated as potential opioid receptor antagonists. pacific.edu |

| E-2-arylmethylene-1-tetralones | Macrophage Migration Inhibitory Factor (MIF) | Inhibition of MIF's tautomerase activity, leading to anti-inflammatory effects. tandfonline.com |

It is important to reiterate that the data presented above pertains to derivatives of this compound, and not the compound itself. The primary role of this compound in the context of therapeutic targeting appears to be as a foundational molecule for the synthesis of these more complex and biologically active agents.

Applications in Advanced Organic Synthesis and Medicinal Chemistry

Synthesis of Active Pharmaceutical Ingredients (APIs)

The tetralone core is a significant scaffold in medicinal chemistry. While 7-methyl-1-tetralone itself is a specific precursor, its structural analog, 7-methoxy-1-tetralone, is more commonly cited in the synthesis of several major pharmaceutical agents.

The synthesis of the atypical opioid analgesic Dezocine utilizes a structurally similar tetralone derivative. The process begins with the condensation of 1-methyl-7-methoxy-2-tetralone with 1,5-dibromopentane. nih.govwikipedia.org This is followed by a base-catalyzed cyclization to form an octahydro-methanobenzocyclodecen-13-one intermediate. nih.gov This key intermediate is then converted to an oxime, which undergoes a reduction reaction to produce an isomeric mixture from which the final product, Dezocine, is derived. nih.govwikipedia.org

It is important to note that the documented synthesis of Dezocine starts from a 7-methoxy-2-tetralone derivative, not this compound. nih.govwikipedia.org

The tetralone scaffold is central to the synthesis of certain antidepressants, though the specific starting materials vary.

Sertraline: The commercial production of Sertraline, a selective serotonin (B10506) reuptake inhibitor (SSRI), relies on a different tetralone derivative. The key intermediate in its synthesis is 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone , often referred to as sertraline tetralone. drugfuture.comgoogle.comdatapdf.comgoogle.com This intermediate undergoes a condensation reaction with monomethylamine to form a Schiff base, which is then reduced to yield the core structure of sertraline. drugfuture.comdatapdf.com A direct synthetic route originating from this compound is not the commonly documented pathway.

Agomelatine: The synthesis of the antidepressant Agomelatine prominently features 7-methoxy-1-tetralone as the starting material. asianpubs.orggoogle.comresearchgate.net In one common pathway, 7-methoxy-1-tetralone is reacted with acetonitrile in the presence of n-butyllithium. google.com The resulting product undergoes dehydrogenation and reduction, followed by acetylation, to yield Agomelatine. google.com Numerous synthetic routes have been developed, many of which leverage 7-methoxy-1-tetralone to construct the core naphthyl ethylamine structure of the final drug. asianpubs.orgresearchgate.netnih.gov

| API | Starting Tetralone Derivative | Therapeutic Class |

|---|---|---|

| Dezocine | 1-Methyl-7-methoxy-2-tetralone | Opioid Analgesic |

| Sertraline | 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone | Antidepressant (SSRI) |

| Agomelatine | 7-Methoxy-1-tetralone | Antidepressant |

The tetralone motif is explored in the design of acetylcholinesterase (AChE) inhibitors, a class of drugs used to treat the symptoms of neurodegenerative conditions like Alzheimer's disease. While a direct synthetic application of this compound is not prominently featured in broad literature, structurally related compounds are significant. For instance, novel inhibitors have been designed by creating hybrid molecules that combine a 7-methoxytacrine (7-MEOTA) unit with moieties that mimic parts of the drug Donepezil. nih.gov These hybrid compounds have shown the ability to inhibit cholinesterases, acting as dual-binding inhibitors that can interact with both the catalytic and peripheral anionic sites of the enzyme. nih.gov

The application of the this compound scaffold in the synthesis of antimalarial and antipsychotic agents is an area of research, though direct, widely adopted examples are not extensively documented.

Antimalarial Agents: Research into new antimalarial agents has included the evaluation of benzocycloalkanone-based compounds. Studies involving derivatives with a 1-tetralone (B52770) group have been conducted; however, these compounds were found to have decreased antimalarial activity when compared to analogs containing a 1-indanone core. nih.gov

Antipsychotic Agents: A direct and established synthetic route from this compound to marketed antipsychotic agents is not clearly described in the surveyed scientific literature.

Precursors for Terpenoids and Sesquiterpenes

This compound serves as a valuable starting material in the total synthesis of certain natural products, particularly sesquiterpenes.

This compound is a documented intermediate in the synthesis of (±)-cis-Calamenene. Calamenene is a sesquiterpene found in various essential oils and is investigated for potential antimicrobial and anti-inflammatory properties. The synthesis involves the transformation of the tetralone core into the characteristic bicyclic structure of calamenene, establishing the specific stereochemistry of the final natural product. mdpi.com

Synthesis of Platyphyllide and Other Terpene Frameworks

While substituted tetralones are well-established precursors for terpenoid compounds, the specific role of this compound is notable in the synthesis of certain sesquiterpene frameworks. Although literature on the synthesis of the norsesquiterpene lactone Platyphyllide points to the use of the isomeric 8-methyl-1-tetralone as a key intermediate, this compound has been successfully employed in the synthesis of other important terpenes.

A significant application is its role as an intermediate in the synthesis of (±)-cis-Calamenene. Calamenene is a sesquiterpene featuring a substituted tetrahydronaphthalene skeleton, and its synthesis often relies on the elaboration of the tetralone core. The synthetic route involves the reaction of this compound with an appropriate organometallic reagent to install the isopropyl group, followed by subsequent reduction and dehydration steps to form the final terpene structure. This application highlights the utility of this compound in constructing the characteristic substituted bicyclic core of calamenene-type sesquiterpenes.

Intermediates for Polycyclic Systems

The reactivity of this compound makes it an excellent substrate for constructing larger, more complex polycyclic systems. The presence of a ketone functional group and adjacent α-methylene protons allows it to participate in a range of carbon-carbon bond-forming reactions, particularly annulations, which build new rings onto the existing bicyclic framework.

One of the most powerful methods for this purpose is the Robinson annulation. wikipedia.orgmasterorganicchemistry.com This reaction sequence involves a Michael addition of an enolate to an α,β-unsaturated ketone (typically methyl vinyl ketone), followed by an intramolecular aldol condensation to form a new six-membered ring. wikipedia.orgmasterorganicchemistry.com The enolate of this compound can be generated by treatment with a base, which then acts as the nucleophile in the Michael addition. The subsequent aldol reaction and dehydration furnish a tricyclic α,β-unsaturated ketone. This tricyclic core can serve as a foundational structure for the synthesis of steroids and other complex polycyclic natural products. wikipedia.org The general reactivity of 1-tetralones in such annulation reactions underscores their importance as intermediates in the stepwise construction of elaborate fused-ring systems. wikipedia.org

Table 1: Robinson Annulation with this compound

| Reactant 1 | Reactant 2 | Key Reaction Steps | Product Type |

| This compound | Methyl vinyl ketone | 1. Michael Addition2. Intramolecular Aldol Condensation | Tricyclic α,β-unsaturated ketone |

Synthesis of 1-Naphthol and its Downstream Pharmaceutical and Agrochemical Products

This compound is a direct precursor to 7-methyl-1-naphthol, an important aromatic alcohol intermediate. The conversion is typically achieved through a dehydrogenation or aromatization reaction, which can be catalyzed by various reagents, such as palladium on carbon (Pd/C) at elevated temperatures. researchgate.net This process transforms the alicyclic ring of the tetralone into a second aromatic ring, yielding the fully aromatic naphthalene (B1677914) system. researchgate.netwikipedia.orgwikipedia.org

The resulting 7-methyl-1-naphthol serves as a valuable platform for the development of new bioactive molecules. esslabshop.combiosynth.com Its phenolic hydroxyl group can be readily modified, and the naphthalene ring system can be further functionalized. This has led to its use in the synthesis of novel compounds with potential applications in the pharmaceutical and agrochemical industries.

Pharmaceutical Applications: Naphthol derivatives are investigated for a wide range of biological activities. For instance, novel 1-naphthol derivatives have been synthesized and evaluated as potent inhibitors of enzymes like acetylcholinesterase and carbonic anhydrase, which are targets for neurodegenerative diseases and other conditions. nih.gov Patents have been filed for new classes of naphthalene derivatives derived from naphthol precursors for use in pharmaceutical compositions, highlighting their potential in drug discovery. google.com

Agrochemical Applications: The naphthol scaffold is also explored in the search for new pesticides. Research has been conducted on the synthesis of novel β-naphthol derivatives (isomeric to 1-naphthol derivatives) as potential insecticidal and acaricidal agents, demonstrating the utility of the naphthol core in developing new crop protection chemicals. tandfonline.com

Table 2: Synthesis and Application of 7-Methyl-1-naphthol

| Precursor | Reaction | Product | Downstream Applications |

| This compound | Dehydrogenation / Aromatization | 7-Methyl-1-naphthol | Pharmaceutical intermediates nih.govgoogle.com, Agrochemical research tandfonline.com |

Design and Synthesis of Structurally Asymmetric Naphthoquinone Derivatives

Naphthoquinones are a class of compounds known for their diverse biological activities, including anticancer, antibacterial, and antifungal properties. nih.govnih.govbrieflands.com this compound can serve as a starting material for the synthesis of structurally asymmetric 7-methyl-naphthoquinone derivatives.

The synthetic pathway can proceed through the intermediate 7-methyl-1-naphthol. Oxidation of 1-naphthols can lead to the formation of 1,4-naphthoquinones. wikipedia.org For example, the biodegradation of 1-naphthol proceeds via an oxide intermediate to form 1,4-naphthoquinone (B94277). wikipedia.org Similarly, chemical oxidation of 7-methyl-1-naphthol can be employed to synthesize 7-methyl-1,4-naphthoquinone. Further functionalization can lead to more complex derivatives like 7-Methyljuglone (5-hydroxy-7-methyl-1,4-naphthoquinone), a naturally occurring naphthoquinone with significant pharmacological activities, including antitubercular and antifungal properties. nih.gov The synthesis of such substituted naphthoquinones from simple precursors demonstrates a key strategy in medicinal chemistry for accessing novel, biologically active compounds. scirp.orgrsc.org

Future Research Directions and Perspectives

Exploration of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The development of efficient and environmentally benign methods for synthesizing 7-Methyl-1-tetralone and its derivatives remains a key area of focus. While established routes exist, future research will likely prioritize the principles of green chemistry. This includes the exploration of electro-oxidative methods, which utilize electricity to drive reactions, thereby minimizing the need for chemical oxidants. researchgate.netnih.gov Investigations into continuous flow synthesis could also offer advantages in terms of scalability, safety, and process control. researchgate.net Furthermore, the development of novel catalytic systems, potentially involving earth-abundant metals, could lead to more cost-effective and sustainable production processes.

Deeper Mechanistic Investigations of Biological Activities

While preliminary studies have hinted at the potential of this compound derivatives in medicinal chemistry, a deeper understanding of their mechanisms of action is crucial. smolecule.com Future research should focus on elucidating the specific molecular targets and signaling pathways through which these compounds exert their effects. For instance, derivatives of this compound have been investigated for their impact on serotonin (B10506) receptors, and further studies could unravel the precise interactions at a molecular level. ucl.ac.uk Such mechanistic insights are vital for the rational design of more potent and selective therapeutic agents.

Development of New Therapeutic Agents Based on the Tetralone Scaffold

The tetralone scaffold, including that of this compound, serves as a valuable starting point for the development of new drugs. smolecule.com Researchers have explored its potential in creating compounds with antimicrobial and anti-cancer properties. smolecule.com Future efforts will likely involve the synthesis and screening of extensive libraries of this compound derivatives to identify lead compounds for various diseases. This includes their use as building blocks for inhibitors of enzymes implicated in neurodegenerative diseases and as key intermediates in the synthesis of potent and selective inhibitors of protein tyrosine kinases. smolecule.comgoogle.com.na

Application of Advanced Computational Techniques for Rational Design

Computational chemistry and molecular modeling are poised to play an increasingly important role in the exploration of this compound's potential. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling can be employed to correlate the physicochemical properties of derivatives with their biological activities. ucl.ac.uk This allows for the rational design of new compounds with enhanced efficacy and selectivity, reducing the need for extensive and costly trial-and-error synthesis. For example, computational studies can help predict the binding affinities of this compound derivatives to specific biological targets, guiding the synthesis of the most promising candidates. ucl.ac.uk

Discovery of New Natural Products Containing the this compound Moiety

While this compound itself is a known synthetic intermediate, the discovery of natural products containing this structural motif could open up new avenues for research. acs.org Nature often provides complex and biologically active molecules that can serve as inspiration for drug discovery. A systematic search of natural sources, coupled with advanced analytical techniques, may lead to the identification of novel compounds with the this compound core. These newly discovered natural products could possess unique biological activities and serve as templates for the development of new therapeutic agents.

Stereoselective Synthesis of Bioactive Enantiomers with Improved Efficacy

Many biologically active molecules are chiral, meaning they exist as non-superimposable mirror images called enantiomers. Often, only one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or even cause unwanted side effects. Future research in the field of this compound will likely focus on the development of stereoselective synthetic methods to produce specific enantiomers. ntu.edu.sggoogleapis.com This includes the use of chiral catalysts and reagents to control the three-dimensional arrangement of atoms during the synthesis. By isolating and testing individual enantiomers, researchers can identify the more potent and safer version of a potential drug candidate, leading to the development of improved therapeutic agents.

Interactive Data Table: Research Focus on this compound Derivatives

| Research Area | Key Application/Investigation | Relevant Findings/Future Goals |

| Medicinal Chemistry | Antimicrobial & Anticancer Agents | Derivatives show cytotoxicity against some cancer cell lines and potential antimicrobial properties. smolecule.com |

| Organic Synthesis | Intermediate for Complex Molecules | Used as a building block for potential therapeutic agents, including enzyme inhibitors. smolecule.com |

| Neuropharmacology | Serotonin Receptor Ligands | Substitution on the naphthalene (B1677914) ring affects affinity for 5-HT1a and 5-HT1d receptors. ucl.ac.uk |

| Drug Development | Protein Tyrosine Kinase Inhibitors | Serves as a scaffold for potent and selective inhibitors of p56lck and p59fyn. google.com.na |

Q & A

Q. Q1: What are the established synthetic routes for 7-Methyl-1-tetralone, and how do reaction conditions influence yield and purity?

Answer: Synthesis of this compound typically involves Friedel-Crafts acylation or cyclization of substituted precursors. For example, cyclization of γ-arylbutyric acids under acidic conditions (e.g., polyphosphoric acid) yields tetralones, with methyl substitution patterns controlled by precursor design. Reaction temperature and catalyst selection (e.g., Lewis acids like AlCl₃ vs. Brønsted acids) significantly affect regioselectivity and purity. Post-synthesis purification via recrystallization (e.g., using ethanol/water mixtures) is critical to isolate high-purity product .

Q. Q2: What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Answer:

- NMR : ¹H and ¹³C NMR are essential for structural confirmation. Key signals include aromatic protons (δ 6.5–7.5 ppm) and carbonyl resonance (δ ~200 ppm).

- GC-MS/HPLC : Quantify purity and detect impurities; retention times and fragmentation patterns should align with reference standards.

- IR : Confirm carbonyl (C=O stretch ~1680 cm⁻¹) and methyl groups (~2850–2960 cm⁻¹).

Cross-validation with synthetic intermediates and literature data is mandatory for new derivatives .

Q. Q3: How should researchers handle this compound to mitigate safety risks during experiments?

Answer:

- PPE : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Conduct reactions in a fume hood to avoid inhalation of vapors.

- Spill management : Absorb with inert material (e.g., sand), collect in sealed containers, and dispose per hazardous waste protocols.

Thermal decomposition may release toxic gases (e.g., CO), necessitating real-time monitoring .

Advanced Research Questions

Q. Q4: How can discrepancies in reported bioactivity data for this compound derivatives be systematically addressed?

Answer:

- Experimental replication : Verify protocols (e.g., solvent purity, temperature control) across labs.

- Data normalization : Use internal standards (e.g., IC₅₀ values adjusted for batch-to-batch variability).

- Meta-analysis : Compare datasets from peer-reviewed studies (e.g., PubMed, SciFinder) to identify trends or outliers. Contradictions may arise from impurities, assay conditions (e.g., cell line differences), or stereochemical variations .

Q. Q5: What computational strategies are effective for predicting the reactivity of this compound in catalytic systems?

Answer:

- DFT calculations : Model transition states for reactions like hydrogenation or oxidation to predict regioselectivity.

- Molecular docking : Screen interactions with enzymes (e.g., cytochrome P450) to anticipate metabolic pathways.

- Machine learning : Train models on existing tetralone reaction databases to optimize catalyst selection (e.g., Pd/C vs. Raney Ni). Validate predictions with controlled bench experiments .

Q. Q6: How should researchers design kinetic studies to elucidate the degradation pathways of this compound under environmental conditions?

Answer:

- Experimental design : Use isotopically labeled ¹³C-7-Methyl-1-tetralone in simulated environments (soil/water matrices).

- Analytical methods : Track degradation via LC-MS/MS and identify intermediates (e.g., hydroxylated or ring-opened products).

- Kinetic modeling : Apply pseudo-first-order or Arrhenius equations to extrapolate half-lives across pH/temperature gradients. Environmental factors (e.g., microbial activity) must be controlled or documented .

Q. Q7: What strategies mitigate batch-to-batch variability in this compound synthesis for pharmacological studies?

Answer:

- Process optimization : Use design-of-experiment (DoE) approaches to isolate critical parameters (e.g., stirring rate, reagent stoichiometry).

- Quality control : Implement in-line PAT (Process Analytical Technology) tools like FTIR for real-time monitoring.

- Standardization : Adopt USP/ICH guidelines for purity thresholds (>98% by HPLC) and impurity profiling .

Methodological Best Practices

Q. Q8: How to ensure reproducibility when scaling up this compound synthesis from milligram to kilogram quantities?

Answer:

- Scale-up criteria : Maintain geometric similarity in reactors (e.g., agitation, heat transfer rates).

- Purification : Transition from column chromatography (small scale) to fractional distillation or crystallization (large scale).

- Documentation : Record deviations (e.g., solvent lot variations) in lab notebooks and supplementary materials for peer review .

Q. Q9: What statistical approaches are appropriate for analyzing dose-response data in this compound toxicity studies?

Answer:

- Non-linear regression : Fit sigmoidal curves (e.g., Hill equation) to determine LD₅₀/EC₅₀ values.

- ANOVA : Compare treatment groups with post-hoc tests (e.g., Tukey’s HSD) to assess significance.

- Outlier detection : Use Grubbs’ test or Dixon’s Q-test to exclude anomalous data points. Pre-register analysis plans to avoid bias .

Data Validation and Reporting

Q. Q10: How to resolve conflicts between experimental and computational data for this compound’s electronic properties?

Answer:

- Benchmarking : Compare computed spectra (UV-Vis, NMR) with experimental data using root-mean-square deviation (RMSD).

- Error analysis : Investigate basis set limitations (DFT) or solvent effects omitted in simulations.

- Collaboration : Engage theoretical chemists to refine models or propose alternative mechanisms .

Q. Q11: What metadata is essential for publishing this compound datasets in open-access repositories?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.